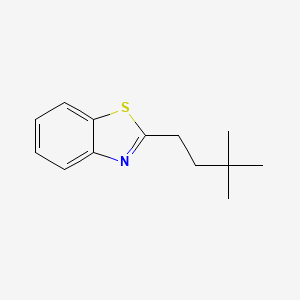
2-Methyl-3-(m-tolyloxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(m-tolyloxy)-1,2-propanediol is an organic compound with a unique structure that includes a methyl group, a tolyloxy group, and a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(m-tolyloxy)propene with a suitable diol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(m-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-3-(m-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(m-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to active sites on proteins or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- 2-Methyl-3-(o-tolyloxy)-1,2-propanediol
- 2-Methyl-3-(m-tolyloxy)acrylic acid
Uniqueness
2-Methyl-3-(m-tolyloxy)-1,2-propanediol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of functional groups allows for diverse reactivity and applications, setting it apart from similar compounds.
Propiedades
Número CAS |
63991-96-8 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-4-3-5-10(6-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
Clave InChI |
RSTUMYIIRQDRKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)



![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)



